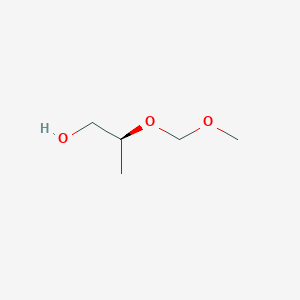

(S)-2-Methoxymethoxy-1-propanol

Description

Fundamental Principles of Chirality and Enantiomerism in Organic Molecules

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. lumenlearning.comschoolwires.net This is akin to a person's left and right hands, which are mirror images but cannot be perfectly overlapped. lumenlearning.com The non-superimposable mirror images of a chiral molecule are called enantiomers. lumenlearning.comrsc.org Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. lumenlearning.comrsc.org However, they exhibit different behavior in the presence of other chiral entities, a critical distinction in biological systems. lumenlearning.comrsc.org

The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents. rsc.org A molecule's specific three-dimensional arrangement at a chiral center is known as its configuration.

Significance of Enantiomerically Pure Compounds in Advanced Chemical Research

Enantiomerically pure compounds, which consist of only one enantiomer, are of paramount importance in various fields, particularly in pharmaceutical and agrochemical research. wisdomlib.orghakon-art.com The biological systems in our bodies, such as enzymes and receptors, are themselves chiral. mdpi.comnih.gov Consequently, the two enantiomers of a chiral drug can interact with these systems differently, leading to distinct pharmacological and toxicological profiles. mdpi.com One enantiomer might produce the desired therapeutic effect, while the other could be inactive or even cause adverse effects. hakon-art.commdpi.com Therefore, the use of single-enantiomer drugs can lead to improved therapeutic outcomes, simpler pharmacokinetics, and reduced side effects. hakon-art.commdpi.com This has driven a significant trend towards the development of enantiomerically pure pharmaceuticals. mdpi.comrsc.org

The Strategic Role of Chiral Alcohols as Versatile Building Blocks in Complex Syntheses

Chiral alcohols are a crucial class of building blocks in organic synthesis. nih.govambeed.com Their hydroxyl group provides a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. ontosight.ai The inherent chirality of these alcohols enables chemists to introduce specific stereocenters into a target molecule from the outset of a synthetic sequence. This approach, known as asymmetric synthesis, is a powerful strategy for obtaining enantiomerically pure products. nih.gov The enantioselective reduction of carbonyl compounds is a common method for producing chiral alcohols, which are valuable intermediates for synthesizing a variety of economically important chiral compounds. nih.gov

Contextualization of (S)-2-Methoxymethoxy-1-propanol within Chiral Synthesis

This compound, also known as MOM-protected (S)-1,2-propanediol, is a prime example of a chiral building block. sigmaaldrich.comchemimpex.com Its structure incorporates a chiral center at the second carbon of the propanol (B110389) chain, and the hydroxyl group is protected by a methoxymethyl (MOM) ether. This protection strategy is significant as it allows chemists to selectively react with other parts of a molecule without affecting the hydroxyl group, which can be deprotected at a later stage in the synthesis. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals where specific stereochemistry is required. chemimpex.comchemimpex.com

Physicochemical Properties of this compound

The utility of this compound in organic synthesis is underpinned by its specific physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol |

| Appearance | Colorless to yellow liquid |

| Density | 0.998 g/mL at 25 °C |

| Refractive Index | n20/D 1.414 |

| Optical Rotation | [α]/D -76.9° (c = 0.5% in chloroform) |

| Flash Point | 75.5 °C (167.9 °F) |

| Data sourced from various chemical suppliers. sigmaaldrich.comchemimpex.com |

The negative sign of the optical rotation indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left. It is important to note that its enantiomer, (R)-(+)-2-(Methoxymethoxy)-1-propanol, exhibits a positive optical rotation of a similar magnitude. sigmaaldrich.com

Synthesis and Applications

This compound is typically synthesized from (S)-1,2-propanediol through the protection of the secondary hydroxyl group with a methoxymethyl (MOM) group. This strategic protection allows the primary hydroxyl group to remain available for subsequent reactions.

Its primary application lies in its role as a chiral building block for the synthesis of complex organic molecules. chemimpex.comchemimpex.com The presence of the defined stereocenter and the versatile hydroxyl and protected hydroxyl functionalities make it a valuable precursor in multi-step syntheses. It is utilized in the development of pharmaceuticals and fine chemicals where controlling the stereochemistry is crucial for the final product's activity. chemimpex.comchemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-5(3-6)8-4-7-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDXFEKPXUXDQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Enantiopure S 2 Methoxymethoxy 1 Propanol

Direct Synthetic Routes

Direct synthetic routes to (S)-2-Methoxymethoxy-1-propanol primarily involve the protection of a commercially available chiral precursor, (S)-1,2-propanediol. This approach is often favored for its straightforwardness and reliance on a readily available starting material.

Methoxylation-Based Preparations of this compound

The most common direct method for preparing this compound is through the protection of the secondary alcohol of (S)-1,2-propanediol with a methoxymethyl (MOM) group. This reaction is typically carried out by treating (S)-1,2-propanediol with a MOM-halogenating agent, such as methoxymethyl chloride (MOM-Cl), in the presence of a non-nucleophilic base. The base, often a hindered amine like diisopropylethylamine (DIPEA) or Hunig's base, is crucial for scavenging the hydrochloric acid generated during the reaction without promoting side reactions.

The selectivity for the secondary alcohol over the primary alcohol is a key aspect of this synthesis. While not always perfectly selective, the steric hindrance around the secondary hydroxyl group can be exploited to favor the formation of the desired product. Reaction conditions, such as temperature and the choice of solvent, can be optimized to enhance this selectivity.

A typical reaction scheme is as follows:

(S)-1,2-propanediol + MOM-Cl + DIPEA → this compound + DIPEA·HCl

Table 1: Reaction Parameters for Methoxylation of (S)-1,2-propanediol

| Parameter | Condition | Purpose |

| Starting Material | (S)-1,2-propanediol | Provides the chiral backbone |

| Reagent | Methoxymethyl chloride (MOM-Cl) | Introduces the MOM protecting group |

| Base | Diisopropylethylamine (DIPEA) | Acid scavenger |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Inert solvent to dissolve reactants |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

Patent-Protected Synthetic Procedures for High Purity this compound

For the enantiopure synthesis of this compound, a patented procedure would likely focus on achieving high enantiomeric excess (>99% ee) and chemical purity. nih.gov This would involve optimizing the direct methoxylation reaction described earlier, potentially using advanced purification techniques like chiral chromatography or developing a highly selective catalytic process. A patent might also describe a multi-step process starting from a different chiral precursor, where the final step is the formation of the MOM ether. The key to such a patent would be the novelty of the process, which could lie in the choice of catalyst, solvent system, or purification method that provides a significant improvement in purity or yield over existing methods. google.com

Advanced Asymmetric Synthetic Strategies Employing Related Chiral Alcohols

Advanced asymmetric strategies offer alternative routes to this compound, often starting from achiral precursors and introducing chirality through the use of chiral catalysts or auxiliaries. These methods are at the forefront of modern organic synthesis.

Substrate-Controlled Asymmetric Induction Principles

Substrate-controlled asymmetric induction relies on the inherent chirality of a starting material to direct the stereochemical outcome of a reaction. mdpi.comnih.gov In the context of synthesizing analogs of this compound, one could envision a scenario where a chiral starting material, other than (S)-1,2-propanediol, is used. For example, a chiral α-hydroxy ketone could be reduced, with the existing stereocenter directing the facial attack of the reducing agent to create the desired stereochemistry at the newly formed secondary alcohol. mdpi.com The efficiency of this induction depends on the nature of the substrate and the reaction conditions.

Application of Chiral Auxiliaries in Analogous Systems

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. arizona.eduwikipedia.org After the desired transformation, the auxiliary is removed. This strategy is widely used in asymmetric synthesis. wikipedia.orgslideshare.net For the synthesis of chiral diols analogous to the precursor of this compound, a common approach is the asymmetric alkylation or aldol (B89426) reaction of an enolate derived from a substrate bearing a chiral auxiliary, such as an oxazolidinone. wikipedia.org

Table 2: Example of Chiral Auxiliary Application in Asymmetric Aldol Reaction

| Step | Description |

| 1. Attachment | An achiral carboxylic acid is attached to a chiral auxiliary (e.g., Evans oxazolidinone). |

| 2. Enolate Formation | The resulting imide is deprotonated to form a chiral enolate. |

| 3. Aldol Reaction | The chiral enolate reacts with an aldehyde, with the auxiliary directing the stereochemistry of the newly formed stereocenters. |

| 4. Cleavage | The chiral auxiliary is cleaved to yield the enantiomerically enriched β-hydroxy acid, which can be further transformed into a chiral diol. |

Chiral Catalyst-Mediated Enantioselective Processes

Chiral catalyst-mediated enantioselective processes represent a highly efficient and atom-economical approach to synthesizing chiral molecules. researchgate.net These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the synthesis of chiral 1,2-diols, which are direct precursors to compounds like this compound, several catalytic asymmetric reactions are employed. nih.govresearchgate.netnih.gov

One prominent example is the asymmetric dihydroxylation of alkenes, catalyzed by osmium tetroxide in the presence of a chiral ligand, such as a derivative of the cinchona alkaloids. This reaction can produce chiral diols with very high enantioselectivity. Another powerful method is the catalytic asymmetric reduction of α-hydroxy ketones. nih.gov Chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral ligands, can hydrogenate the ketone with high facial selectivity to yield the desired chiral diol. nih.gov

Table 3: Comparison of Chiral Catalyst-Mediated Processes for 1,2-Diol Synthesis

| Catalytic Process | Catalyst System | Substrate | Product | Key Advantage |

| Asymmetric Dihydroxylation | Osmium tetroxide / Chiral Ligand (e.g., (DHQ)₂PHAL) | Alkene | Chiral 1,2-diol | High enantioselectivity for a wide range of alkenes |

| Asymmetric Hydrogenation | Ru or Rh / Chiral Ligand (e.g., BINAP) | α-Hydroxy Ketone | Chiral 1,2-diol | High turnover numbers and enantioselectivity |

| Asymmetric Ring-Opening | Chiral Ruthenium Complex | Dioxygenated Cyclobutene | Chiral 1,2-anti-diol | Access to functionally rich building blocks nih.gov |

These advanced strategies, while often more complex than direct protection methods, provide powerful tools for the de novo synthesis of chiral building blocks like this compound, offering flexibility and high levels of stereocontrol.

Optimization of Stereochemical Outcomes for Chiral Ether Synthesis

The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the methoxymethylation of the precursor, (S)-1,2-propanediol. This diol possesses two hydroxyl groups of differing steric and electronic environments: a primary and a secondary alcohol. Selective protection of the secondary alcohol is paramount to achieving the desired product.

The optimization of the stereochemical outcome is influenced by several factors, including the choice of reagents, solvent, temperature, and the nature of any catalyst employed. Research into the protection of chiral diols has demonstrated that the interplay of these factors can significantly direct the reaction towards the desired isomer.

A common method for the introduction of the MOM group involves the use of methoxymethyl chloride (MOMCl) or dimethoxymethane (B151124) in the presence of a Lewis or Brønsted acid catalyst. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of the diol acts as a nucleophile.

Detailed Research Findings:

Studies on the regioselective protection of 1,2-diols have shown that the primary alcohol is generally more reactive due to lesser steric hindrance. However, by carefully selecting the reaction conditions, it is possible to favor the protection of the secondary alcohol. For instance, the use of specific catalysts can influence the site of reaction through chelation control, where the catalyst coordinates with both hydroxyl groups, thereby altering their relative reactivities.

While specific data for the optimization of this compound synthesis is not extensively published in readily available literature, we can extrapolate from general principles of diol protection and the synthesis of similar chiral ethers. The following table illustrates a hypothetical optimization study based on established chemical principles for the synthesis of this compound from (S)-1,2-propanediol.

| Entry | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Yield of this compound (%) | Diastereomeric Ratio (2-O-MOM : 1-O-MOM) |

|---|---|---|---|---|---|---|

| 1 | MOMCl | DIPEA | CH2Cl2 | 0 | 75 | 3:1 |

| 2 | MOMCl | DIPEA | CH2Cl2 | -20 | 70 | 5:1 |

| 3 | Dimethoxymethane | p-TsOH | Toluene | reflux | 65 | 2:1 |

| 4 | Dimethoxymethane | Lewis Acid (e.g., ZnCl2) | DCM | rt | 80 | 4:1 |

| 5 | MOMCl | NaH | THF | 0 to rt | 85 | 6:1 |

Analysis of Optimization Parameters:

Temperature: Lowering the reaction temperature (Entry 2 vs. Entry 1) can enhance the selectivity for the thermodynamically favored product, which in many cases is the more sterically hindered secondary ether.

Reagent and Catalyst System: The choice of the methoxymethylating agent and the accompanying base or catalyst is critical. Strong bases like sodium hydride (NaH) (Entry 5) can lead to higher yields and improved selectivity by forming the more stable secondary alkoxide intermediate. Lewis acids (Entry 4) can also promote the reaction with dimethoxymethane, offering an alternative to the carcinogenic MOMCl. The acidity and steric bulk of the catalyst can influence which hydroxyl group is preferentially activated.

Solvent: The polarity and coordinating ability of the solvent can affect the reaction rate and selectivity. Aprotic solvents like dichloromethane (CH2Cl2) and tetrahydrofuran (B95107) (THF) are commonly used.

Further optimization could involve screening a wider range of Lewis acids, bases, and chiral catalysts to enhance the diastereomeric ratio in favor of the desired this compound. The use of chiral catalysts, in particular, could offer a pathway to even greater stereochemical control.

Applications of S 2 Methoxymethoxy 1 Propanol in Contemporary Organic Synthesis

Utility as a Chiral Building Block in Complex Molecule Construction

In the field of organic synthesis, particularly in the development of new drugs and agrochemicals, the use of chiral building blocks is of paramount importance. nih.govresearchgate.net These are molecules with a defined stereochemistry that chemists can incorporate into a larger, more complex structure, ensuring the final product has the correct spatial arrangement necessary for its biological function. (S)-2-Methoxymethoxy-1-propanol is a prime example of such a building block, valued for its role in creating intricate molecules with high efficiency. chemimpex.comresearchgate.net Its pre-defined stereocenter provides a strategic starting point for synthetic pathways that require stereochemical precision. chemimpex.com

Intermediate in Active Pharmaceutical Ingredient (API) Development

The development of single-enantiomer drugs has seen dramatic growth, placing a high demand on chiral intermediates for improving drug efficacy. nih.gov this compound serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). chemimpex.com The specific stereochemistry of a drug is often directly linked to its therapeutic effect and safety profile. By using this compound as a starting fragment, chemists can ensure that the chiral center is correctly installed in the final API. This role is invaluable in streamlining the formulation and synthesis processes of new pharmaceutical products. chemimpex.com

Strategic Incorporation of Methoxymethyl (MOM) Ethers in Synthetic Design

The chemical structure of this compound, also known by the synonym MOM protected (S)-1,2-Propanediol, features a methoxymethyl (MOM) ether. chemimpex.comsigmaaldrich.com The MOM group functions as a protecting group for the secondary alcohol at the C2 position. In organic synthesis, protecting groups are strategically used to temporarily mask a reactive functional group, preventing it from participating in a chemical reaction while transformations are carried out elsewhere in the molecule.

The strategic advantage of having the MOM group in this compound is that it allows chemists to selectively perform reactions on the primary alcohol at the C1 position. The MOM ether is stable under many reaction conditions, particularly those involving basic and nucleophilic reagents. After the desired modifications at the primary alcohol are complete, the MOM group can be removed, typically under acidic conditions, to reveal the free secondary alcohol for subsequent synthetic steps. This strategy provides precise control over the reactivity of the molecule's two hydroxyl groups.

Stereodirecting Properties and Reactivity Profile in Organic Transformations

The inherent chirality of this compound makes it a valuable tool for facilitating reactions that demand specific stereochemical outcomes. chemimpex.comchemimpex.com The existing stereocenter at the C2 position can influence the stereochemistry of newly formed chiral centers in its vicinity during a reaction, a phenomenon known as substrate control. This stereodirecting property is a key asset in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. nih.gov

The reactivity profile of the molecule is defined by its two key functional groups: the primary alcohol and the MOM-protected secondary alcohol.

Primary Alcohol (-CH₂OH): This group is readily accessible and exhibits the typical reactivity of a primary alcohol. It can undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification.

MOM Ether (-OCH(OCH₃)CH₃): This group is relatively unreactive and serves to protect the secondary alcohol. It is stable to most basic, oxidizing, and reducing conditions, allowing for selective chemistry at the primary alcohol. Its cleavage is typically effected with acid.

This differential reactivity allows this compound to be used in a controlled, stepwise manner in complex synthetic sequences.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₃ | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 120.15 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | Colorless to yellow liquid | chemimpex.com |

| Density | 0.998 g/mL at 25 °C | chemimpex.comsigmaaldrich.com |

| Refractive Index | n20/D 1.414 | chemimpex.comsigmaaldrich.com |

| Optical Rotation | [α]/D = -76.9° (c = 0.5% in chloroform) | sigmaaldrich.com |

| CAS Number | 91191-95-6 | chemimpex.com |

Analytical Chemistry for Enantiomeric Purity Determination of S 2 Methoxymethoxy 1 Propanol

Chromatographic Techniques for Chiral Resolution

Chromatography stands as a cornerstone for the separation and analysis of chiral compounds. jiangnan.edu.cn High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are primary methods for these separations. The development of chiral stationary phases (CSPs) has been instrumental in advancing the capabilities of these techniques for resolving enantiomers. jiangnan.edu.cn

Chiral HPLC is a widely used and effective method for the separation of enantiomers. nih.gov The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). These specialized columns create a chiral environment where one enantiomer interacts more strongly than the other, leading to different retention times and, thus, separation.

There are two primary approaches in the analysis of enantiomers by HPLC: indirect and direct methods. The indirect method involves derivatizing the chiral molecule with an optically pure agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov The direct method, which is more commonly used, employs a chiral stationary phase or a chiral mobile phase additive. nih.govnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most popular and versatile for a wide range of chiral compounds. nih.gov For instance, immobilized amylose and cellulose derivative columns have demonstrated broad applicability in separating various pharmaceuticals. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. Factors such as the mobile phase composition, temperature, and flow rate can be adjusted to improve the resolution between enantiomers.

Table 1: Common Chiral Stationary Phases for HPLC

| CSP Type | Common Examples | Separation Principle |

| Polysaccharide-based | Cellulose and Amylose derivatives (e.g., Chiralpak, Lux) | Inclusion complexing, hydrogen bonding, dipole-dipole interactions |

| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin | Inclusion, ionic, and hydrogen bonding interactions |

| Cyclodextrin-based | α-, β-, and γ-cyclodextrin derivatives (e.g., CYCLOBOND) | Inclusion complexing |

This table provides a summary of common chiral stationary phases used in HPLC for enantiomeric separation.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. hplc.sk For the analysis of chiral alcohols like (S)-2-Methoxymethoxy-1-propanol, GC can be employed, sometimes requiring derivatization to increase volatility and improve separation. However, some modern chiral stationary phases can resolve racemic aromatic alcohols without prior derivatization. nih.gov

Chiral recognition in GC is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. azom.com The differing thermodynamic stabilities of these complexes lead to different retention times. azom.com Common CSPs for GC include those based on cyclodextrin derivatives, chiral amino acid derivatives, and chiral metal coordination compounds. nih.govnih.gov The choice of carrier gas is also important, with hydrogen often providing higher separation efficiency compared to helium or nitrogen due to its higher optimal linear velocity. hplc.sk

Supercritical fluid chromatography (SFC) is a form of normal phase chromatography that utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase. wikipedia.org This technique is particularly well-suited for the separation of chiral compounds and is often faster than traditional HPLC, with lower solvent consumption. pharmtech.com

SFC uses the same types of chiral stationary phases as HPLC. pharmtech.com The addition of a small percentage of a co-solvent, such as methanol (B129727) or ethanol, to the carbon dioxide mobile phase is common to modify its polarity and improve separation. pharmtech.com The low viscosity of the supercritical fluid mobile phase allows for high flow rates, leading to rapid analyses. daicelchiral.com SFC is a powerful tool for both analytical and preparative-scale chiral separations. nih.gov

For the large-scale purification of enantiomers, simulated moving bed (SMB) chromatography is a highly efficient and continuous process. nih.gov SMB technology has become a preferred method for manufacturing active pharmaceutical ingredients. nih.gov Compared to traditional batch preparative chromatography, SMB offers higher productivity, greater purity, and reduced solvent consumption. nih.govresearchgate.net This technique simulates a counter-current flow between the stationary and mobile phases by periodically switching the inlet and outlet ports of a series of columns. researchgate.net SMB is particularly advantageous for binary separation tasks with low selectivity, which is often the case for enantiomers. researchgate.net

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary electrophoresis (CE) is a highly efficient separation technique that is particularly well-suited for the analysis of polar and charged compounds. chromatographytoday.com Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte. chromatographytoday.com The enantiomers form transient, diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and, consequently, separation. chromatographytoday.com

Cyclodextrins are the most commonly used chiral selectors in CE due to their ready availability and broad applicability. springernature.com The separation can be optimized by adjusting various parameters, including the type and concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage. nih.gov CE offers the advantages of high separation efficiency, short analysis times, and low sample and reagent consumption. chromatographytoday.com

Optical Rotation Measurements: Utility and Limitations in Chiral Purity Assessment

Optical rotation is a fundamental property of chiral molecules, where they rotate the plane of polarized light. The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength). sigmaaldrich.com While optical rotation measurements are a valuable tool for characterizing chiral compounds and can provide a rapid assessment of enantiomeric excess, they have limitations in determining precise enantiomeric purity.

The measured optical rotation is directly proportional to the concentration of the chiral substance and the path length of the light through the sample. Therefore, accurate concentration determination is crucial for reliable results. Impurities, both chiral and achiral, can interfere with the measurement. Furthermore, the specific rotation of a compound can be influenced by experimental conditions, making it essential to use standardized procedures. While modern techniques like cavity-enhanced polarimetry can improve sensitivity and allow for absolute chiral analysis, for precise and accurate determination of enantiomeric purity, chromatographic and electrophoretic methods are generally preferred. nih.gov

Validation of Analytical Methods for Chiral Purity (e.g., ICH Guidelines)

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended use. The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q2(R1), which outline the validation characteristics needed for various analytical procedures. For the determination of the enantiomeric purity of this compound, the analytical method, typically a chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method, would be treated as a quantitative test for a minor component (the undesired R-enantiomer) in the presence of the major component (the S-enantiomer).

The validation of such a method involves a comprehensive evaluation of several parameters to ensure its performance is well-understood and controlled. These parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

The primary goal of the analytical method is to accurately quantify the amount of the undesired (R)-enantiomer in the desired this compound. The enantiomeric excess (e.e.) is a measure of the purity of the chiral substance and is calculated from the areas of the peaks corresponding to the two enantiomers in the chromatogram.

The formula for calculating enantiomeric excess is:

e.e. (%) = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) x 100

Where:

Area(S) is the peak area of the (S)-enantiomer.

Area(R) is the peak area of the (R)-enantiomer.

A well-resolved and validated chromatographic method is essential for the accurate determination of these peak areas. Chiral HPLC and GC are common techniques used for this purpose, employing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Due to the lack of specific published validation data for this compound, the following sections will present illustrative data that represents a typical validation study for such a compound, adhering to ICH guidelines.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for an analytical method designed to measure impurities, in this case, the unwanted (R)-enantiomer.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are often determined based on the signal-to-noise ratio (S/N) of the chromatographic peak for the (R)-enantiomer, where an S/N of 3:1 is generally accepted for the LOD and 10:1 for the LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 1: Illustrative LOD and LOQ Data for the (R)-enantiomer of 2-Methoxymethoxy-1-propanol

| Parameter | Method | Result |

| LOD | Signal-to-Noise (S/N ≈ 3) | 0.01% |

| LOQ | Signal-to-Noise (S/N ≈ 10) | 0.03% |

This table presents hypothetical data for illustrative purposes.

To ensure the reliability of the quantitative determination of the (R)-enantiomer, the analytical method must be validated for its linearity, precision, accuracy, and robustness over a specified range of concentrations.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the determination of the (R)-enantiomer, the linearity would be assessed by analyzing a series of solutions with known concentrations of the (R)-enantiomer spiked into the (S)-enantiomer.

Table 2: Illustrative Linearity Data for the (R)-enantiomer

| Concentration (% of (R)-enantiomer) | Peak Area (arbitrary units) |

| 0.05 | 1502 |

| 0.10 | 3015 |

| 0.25 | 7520 |

| 0.50 | 15050 |

| 1.00 | 30110 |

| Correlation Coefficient (r²) | 0.9998 |

This table presents hypothetical data for illustrative purposes.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Table 3: Illustrative Precision Data for the Quantification of 0.5% (R)-enantiomer

| Precision Level | Parameter | Result (%RSD) |

| Repeatability | (n=6 injections) | 1.8 |

| Intermediate Precision | Day 1 vs. Day 2 | 2.5 |

| Analyst 1 vs. Analyst 2 | 2.8 |

This table presents hypothetical data for illustrative purposes. %RSD refers to the percentage relative standard deviation.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy is typically assessed by determining the recovery of a known amount of the (R)-enantiomer spiked into the (S)-enantiomer at different concentration levels.

Table 4: Illustrative Accuracy (Recovery) Data for the (R)-enantiomer

| Spiked Concentration (%) | Measured Concentration (%) | Recovery (%) |

| 0.1 | 0.098 | 98.0 |

| 0.5 | 0.505 | 101.0 |

| 1.0 | 0.992 | 99.2 |

| Average Recovery | 99.4 |

This table presents hypothetical data for illustrative purposes.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a chiral HPLC method, these variations could include changes in mobile phase composition, flow rate, column temperature, and pH.

Table 5: Illustrative Robustness Study for the Separation of Enantiomers

| Parameter Varied | Variation | Resolution between Enantiomers | % Area of (R)-enantiomer |

| Flow Rate (mL/min) | 0.9 | 2.4 | 0.51 |

| 1.0 (Nominal) | 2.5 | 0.50 | |

| 1.1 | 2.3 | 0.49 | |

| Column Temperature (°C) | 23 | 2.6 | 0.50 |

| 25 (Nominal) | 2.5 | 0.50 | |

| 27 | 2.4 | 0.51 | |

| Mobile Phase Composition | % Organic ± 2% | 2.4 | 0.49 |

| (Nominal) | 2.5 | 0.50 |

This table presents hypothetical data for illustrative purposes.

The results of these validation studies provide a comprehensive understanding of the performance of the analytical method for determining the enantiomeric purity of this compound. A thoroughly validated method ensures that the reported enantiomeric excess values are accurate and reliable, which is fundamental for the quality control of this important chiral compound.

Computational Chemistry Investigations on S 2 Methoxymethoxy 1 Propanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetics of molecules. optica.orgnih.gov For (S)-2-Methoxymethoxy-1-propanol, DFT could be employed to determine a variety of properties that are otherwise difficult to measure experimentally.

Detailed Research Findings:

DFT calculations are routinely used to optimize the geometry of molecules, providing precise bond lengths, bond angles, and dihedral angles for the most stable conformations. For analogous chiral diols like propane-1,2-diol and butane-2,3-diol, DFT methods have been successfully used to study their conformational equilibrium. nih.gov These studies often reveal the subtle interplay of steric and electronic effects that govern the preferred three-dimensional structures.

Furthermore, DFT is a powerful tool for calculating the energies of different conformers, allowing for the prediction of their relative populations at a given temperature. A significant area of investigation for molecules like this compound would be the potential for intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen atoms of the MOM group. While studies on vicinal diols suggest that strong intramolecular hydrogen bonds are unlikely, the flexibility of the MOM group might allow for stabilizing interactions. nih.gov

The application of time-dependent DFT (TD-DFT) can predict chiroptical properties such as electronic circular dichroism (ECD) spectra. vanderbilt.edu This would be crucial for correlating the calculated absolute configuration with experimental measurements, a common practice in stereochemical assignments of chiral molecules. mdpi.com

Below is a hypothetical data table illustrating the kind of information DFT calculations could provide for the low-energy conformers of this compound. The values are based on typical results for similar small organic molecules.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (O-C-C-O) (°) | Intramolecular H-bond distance (Å) |

|---|---|---|---|---|

| A | 0.00 | 2.1 | -65.2 | 2.8 |

| B | 0.85 | 3.5 | 178.5 | N/A |

| C | 1.52 | 1.9 | 68.9 | N/A |

Molecular Mechanics and Dynamics Simulations

While DFT provides high accuracy for smaller systems, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules and their behavior in solution over time. acs.orgresearchgate.net

Detailed Research Findings:

For a molecule like this compound, a conformational search using a suitable force field (e.g., MMFF or AMBER) would be the first step to identify a wide range of possible low-energy structures. rsc.org These initial geometries can then be further optimized using higher-level methods like DFT.

Molecular dynamics simulations place the molecule in a simulated environment (e.g., a box of water or another solvent) and calculate the forces between all atoms over a series of small time steps. This allows for the observation of molecular motion and intermolecular interactions. MD simulations on related systems like 1-propanol (B7761284) and its derivatives have revealed tendencies to form clusters via hydrogen bonds, with a preference for chain-like structures. acs.orgresearchgate.net For this compound in an aqueous solution, MD could elucidate how the molecule interacts with water molecules, including the role of both the hydroxyl group and the ether oxygens in forming hydrogen bonds. It could also provide insights into the lifetime of different conformations. nih.gov

The following table illustrates the type of data that could be extracted from an MD simulation of this compound in water.

| Property | Value |

|---|---|

| Average number of H-bonds to water (from OH) | 2.3 |

| Average number of H-bonds to water (from MOM ethers) | 1.8 |

| Average lifetime of dominant conformer (ps) | 110 |

| Radial Distribution Function g(r) peak for O(H)...O(water) (Å) | 1.8 |

Theoretical Prediction and Analysis of Stereochemical Outcomes

A significant application of computational chemistry is in predicting and rationalizing the stereochemical outcome of reactions. acs.orgacs.org For a chiral molecule like this compound, this is particularly relevant when it is used as a substrate or a chiral auxiliary.

Detailed Research Findings:

By calculating the transition state energies for different stereochemical pathways of a reaction, computational chemists can predict which diastereomer or enantiomer will be formed preferentially. acs.org For example, in a reaction where this compound is the substrate, DFT calculations could be used to model the transition states leading to the R and S products. The difference in the calculated activation energies (ΔΔG‡) would correspond to the expected enantiomeric excess.

Studies on asymmetric reactions with other chiral alcohols have successfully used this approach to identify the key factors controlling stereoselectivity, such as steric hindrance, electronic effects, and non-covalent interactions between the substrate and the catalyst or reagent. rsc.orgacs.org For instance, in a catalyzed reaction, the precise orientation of the substrate within the chiral pocket of the catalyst determines the facial selectivity of the attack, and this can be modeled computationally. nih.gov

Elucidation of Conformational Preferences and Intermolecular Interactions

Understanding the conformational preferences of a flexible molecule like this compound is crucial, as different conformers can exhibit different reactivity and intermolecular interactions. nih.govnih.gov

Detailed Research Findings:

Computational studies on substituted cyclohexanes and other flexible molecules have demonstrated the power of combining NMR spectroscopy with computational analysis to determine conformational equilibria. acs.org For this compound, a similar approach could be used. The relative energies of all possible staggered conformations (resulting from rotations around the C-C and C-O bonds) would be calculated.

The nature of intermolecular interactions can be probed using techniques like Symmetry-Adapted Perturbation Theory (SAPT) or Non-Covalent Interaction (NCI) analysis. acs.orgnih.gov These methods can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion. This would allow for a detailed understanding of how this compound interacts with itself (self-aggregation) or with solvent molecules. Studies on similar alcohols show that hydrogen bonding is a dominant interaction, but dispersion forces also play a significant role, especially with the nonpolar parts of the molecule. acs.orgnih.gov

Understanding Reaction Mechanisms and Energetics in Chiral Systems

Computational chemistry provides a framework for mapping out the entire energy landscape of a chemical reaction, including intermediates and transition states. nih.govrsc.org This is invaluable for understanding the detailed mechanism and energetics of reactions involving chiral molecules.

Detailed Research Findings:

For a reaction involving this compound, computational studies could be used to:

Verify a proposed mechanism: By calculating the energies of all proposed intermediates and transition states, it is possible to determine if a proposed mechanistic pathway is energetically feasible. acs.org

Distinguish between competing mechanisms: If multiple reaction pathways are plausible, computational analysis can identify the lowest energy path, which is the one most likely to be followed. rsc.org

Analyze the role of catalysts: In a catalyzed reaction, computations can reveal how the catalyst lowers the activation energy and influences the stereoselectivity. This includes modeling the binding of the substrate to the catalyst and the key bond-forming or bond-breaking steps. nih.govacs.org

The energetics of the reaction, including the reaction free energy (ΔGr) and the activation free energy (ΔG‡), can be calculated with good accuracy. This information is crucial for understanding the reaction rate and the position of the chemical equilibrium.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies for Chiral Ethers

The synthesis of enantiomerically pure compounds like (S)-2-Methoxymethoxy-1-propanol is increasingly guided by the principles of green and sustainable chemistry. Future research will prioritize the development of methodologies that are not only efficient and selective but also environmentally benign. A significant trend is the move away from stoichiometric reagents and hazardous solvents towards catalytic and biocatalytic processes.

Chemo-enzymatic strategies are particularly promising. For instance, processes starting from renewable bio-based chiral compounds, such as levoglucosenone (B1675106) derived from cellulose, are being explored to create valuable chiral precursors like epoxides. mdpi.com This approach avoids harmful reagents like sodium nitrite (B80452) and borane, which were used in traditional syntheses. mdpi.com Lipase-mediated reactions, such as Baeyer-Villiger oxidations, exemplify the integration of biocatalysis to achieve high enantioselectivity under mild conditions. mdpi.com

Key areas for future development include:

Biocatalysis: Expanding the use of whole-cell microorganisms and purified enzymes (e.g., dehydrogenases, lipases) for the asymmetric synthesis of chiral alcohols and their ether derivatives. magtech.com.cnsigmaaldrich.com These methods offer high selectivity and operate under mild, aqueous conditions. magtech.com.cn

Renewable Feedstocks: Investigating pathways to synthesize this compound and related structures from abundant, renewable resources to reduce reliance on petrochemical feedstocks. mdpi.com

Catalytic Asymmetric Synthesis: Refining catalytic systems that minimize waste and improve atom economy. This includes developing more efficient catalysts for asymmetric hydrogenation or oxidation reactions that form the chiral center. sigmaaldrich.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of chiral ethers. Flow chemistry can offer improved safety, efficiency, and scalability compared to traditional batch processing.

A comparison of traditional versus emerging sustainable synthetic approaches is summarized below.

| Feature | Traditional Synthesis | Sustainable/Emerging Synthesis | Research Focus |

| Starting Materials | Often petroleum-derived | Renewable feedstocks (e.g., cellulose) mdpi.com | Discovery of new bio-based synthetic routes. |

| Reagents | Stoichiometric, often hazardous (e.g., borane) mdpi.com | Catalytic, enzymatic (e.g., lipases) mdpi.comsigmaaldrich.com | Development of novel, highly active biocatalysts. |

| Solvents | Often chlorinated or volatile organic compounds | Water, benign solvents, or solvent-free conditions | Optimization of reactions in green solvent systems. |

| Efficiency | Can generate significant waste | High atom economy, lower E-factor | Process intensification and flow chemistry implementation. |

| Selectivity | Relies on chiral pool or resolution agents | High enantioselectivity via asymmetric catalysis beilstein-journals.org | Design of new catalysts for precise stereocontrol. |

Expanding the Scope of Asymmetric Catalysis for Derivatives of this compound

The inherent chirality of this compound makes it and its derivatives attractive candidates for use in asymmetric catalysis, either as chiral auxiliaries, ligands, or organocatalysts. The control over stereochemistry is crucial in modern synthetic chemistry, and developing new catalytic systems is a dynamic area of research. beilstein-journals.org

Future research will likely focus on modifying the this compound structure to create novel chiral ligands for metal-catalyzed reactions. The hydroxyl group provides a convenient handle for derivatization, allowing for the introduction of coordinating groups such as phosphines, amines, or N-heterocycles. sigmaaldrich.com For example, derivatives could be designed to form bidentate or pincer ligands that coordinate to a metal center, creating a chiral environment for reactions like asymmetric hydrogenation, cross-coupling, or cycloadditions. mdpi.com

An example of a derivative being used as a key intermediate is the enantioselective synthesis of (S)-N,N-diethyl-2-formyl-2-(methoxymethoxy)butyramide, which is crucial for producing 20(S)-camptothecin analogues, known for their antitumor activity. researchgate.net This highlights the potential of using derivatives of the parent compound in complex, high-value synthesis.

Key research opportunities include:

Chiral Ligand Synthesis: Designing and synthesizing novel phosphine, amine, or N-heterocyclic carbene (NHC) ligands derived from this compound for transition metal catalysis.

Organocatalysis: Exploring the use of derivatives as organocatalysts, for instance, in Michael additions or aldol (B89426) reactions, building upon established frameworks like proline-based catalysts.

Biomimetic Catalysis: Creating enzyme-inspired catalysts where the chiral scaffold of this compound mimics the active site of an enzyme, as seen in the development of biomimetic styrene (B11656) monooxygenase cascades. rsc.org

Catalyst Library Development: Synthesizing a library of derivatives with varied steric and electronic properties to screen for optimal performance in a wide range of asymmetric transformations.

Advancements in High-Throughput Chiral Analytical Techniques

The development of new chiral compounds and asymmetric syntheses necessitates rapid and reliable methods for determining enantiomeric purity (enantiomeric excess, or ee). While chiral high-performance liquid chromatography (HPLC) is a standard technique, it can be time-consuming. wiley.com Future research is focused on high-throughput screening (HTS) methods that can accelerate the discovery and optimization of chiral catalysts and reactions.

Recent advancements have introduced fluorescence-based assays and enzymatic methods for the rapid determination of enantiomeric excess in chiral alcohols. nih.govnih.gov One HTS method involves the dynamic self-assembly of a chiral analyte with other components to form fluorescent diastereomeric complexes. nih.gov The difference in fluorescence intensity or wavelength between the complexes allows for a precise calculation of the ee with very small sample sizes, making it ideal for screening combinatorial libraries of catalysts or reaction conditions. nih.gov

NMR spectroscopy is also emerging as a powerful alternative to chromatography. wiley.com The development of novel chiral solvating agents, such as gallium-based metal complexes, can induce sufficient separation in the NMR signals of enantiomers, allowing for direct and rapid analysis without the need for chromophores. wiley.com

| Analytical Technique | Principle | Advantages | Future Research Direction |

| Chiral HPLC | Differential interaction with a chiral stationary phase. wiley.com | High accuracy and resolution, well-established. | Development of novel stationary phases for broader applicability. |

| Enzymatic Assays | Enantioselective enzymatic reactions monitored by a secondary indicator reaction. nih.gov | High throughput, suitable for aqueous media. nih.gov | Engineering enzymes with broader substrate scope and higher selectivity. |

| Fluorescence-Based Assays | Formation of diastereomeric complexes with distinct fluorescent properties. nih.gov | Very high throughput (384-well plates), low sample consumption, robust. nih.gov | Design of new fluorescent probes for different classes of chiral compounds. |

| Chiral NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift non-equivalence. wiley.com | Rapid, non-destructive, provides structural information. wiley.com | Discovery of more universal and effective chiral solvating agents. |

Exploration of New Chemical Reactivities and Applications in Advanced Materials Science

The unique stereochemistry of this compound makes it a valuable building block (synthon) for advanced materials. The stereochemistry of a polymer's backbone, for example, can dramatically influence its macroscopic physical properties. beilstein-journals.org The exploration of the reactivity of this chiral ether could lead to the development of novel materials with tailored properties.

The hydroxyl and ether functionalities of this compound allow for a range of chemical transformations. The hydroxyl group can be converted into other functional groups or used as an initiation site for polymerization. The methoxymethyl (MOM) ether is a standard protecting group, but its reactivity under specific conditions could also be exploited.

Potential applications in materials science include:

Chiral Polymers: Using this compound or its derivatives as monomers for the synthesis of stereoregular polymers. These materials could have applications in chiral chromatography, enantioselective separations, or as specialty optical films.

Liquid Crystals: Incorporating the chiral center into mesogenic molecules to create chiral nematic or ferroelectric liquid crystals, which are essential for advanced display technologies and optical sensors.

Metal-Organic Frameworks (MOFs): Employing derivatives of this compound as chiral linkers in the synthesis of homochiral MOFs. These porous materials have potential applications in asymmetric catalysis, enantioselective separations, and gas storage.

Functional Materials: The conversion of the alcohol to other functionalities like amines or thiols could open pathways to new chiral surfactants, ionic liquids, or pharmaceutical intermediates. sigmaaldrich.com The synthesis of chiral epoxides from similar precursors demonstrates the versatility of these building blocks for creating high-value-added products. mdpi.com

Future research in this area will involve a synergistic approach, combining organic synthesis to create novel chiral building blocks from this compound and materials science to fabricate and characterize the resulting advanced materials.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity and enantiomeric purity of (S)-2-Methoxymethoxy-1-propanol?

- Methodological Answer :

- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose- or amylose-derived) to separate enantiomers. Calibrate with a racemic mixture and compare retention times.

- Polarimetry : Measure specific optical rotation ([α]D) at 20°C using a sodium lamp (589 nm). Compare with literature values for the (S)-enantiomer (e.g., +8.5° to +10.5° in ethanol) .

- NMR Spectroscopy : Analyze 1H and 13C NMR spectra to confirm the methoxymethoxy group (δ 3.3–3.5 ppm for methoxy protons) and propanol backbone. Use DEPT-135 to distinguish CH₂ and CH₃ groups .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Work in a fume hood to avoid inhalation of vapors (flash point: ~35°C) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Use respirators with organic vapor cartridges if ventilation is insufficient .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or racemization. Label containers with GHS hazard symbols (flammable liquid, reproductive toxicity) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, density) of this compound?

- Methodological Answer :

- Standardized Measurement : Re-measure boiling point (reported range: 118–131°C) using ASTM D86 distillation under controlled pressure (e.g., 18 mmHg for lower bp) .

- Purity Assessment : Conduct gas chromatography (GC-FID) with a polar column (e.g., DB-WAX) to detect impurities >0.1%. Compare with certified reference materials (≥98% purity) .

- Cross-Validation : Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) to identify outliers due to isomer contamination or measurement errors .

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of (S)- and (R)-enantiomers in nucleophilic substitutions (e.g., Williamson ether synthesis). Monitor enantiomeric excess (ee) via chiral GC .

- Computational Modeling : Use density functional theory (DFT) to simulate transition states. The (S)-configuration may stabilize specific intermediates via steric or electronic effects .

- Solvent Effects : Test reactivity in polar aprotic solvents (e.g., DMF) versus non-polar solvents. Polar solvents may enhance hydrogen bonding with the methoxymethoxy group .

Q. What experimental designs are optimal for studying solvent effects on the hydrolytic stability of this compound?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 3–10) at 40–60°C. Analyze degradation products via LC-MS every 24 hours .

- Kinetic Profiling : Plot degradation rates (k) using pseudo-first-order kinetics. Identify hydrolysis pathways (e.g., acid-catalyzed cleavage of the methoxymethoxy group) .

- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃-O-CH₂-O-CH₂-CHOH-CH₃) to trace bond cleavage mechanisms via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.